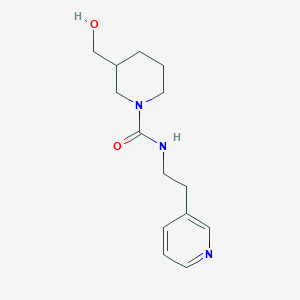![molecular formula C12H25NO2 B7549463 2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
2-[Bis(3-methylbutyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(3-methylbutyl)amino]acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has recently gained attention due to its potential link to the development of neurodegenerative diseases. BMAA was first discovered in the seeds of the cycad plant, which is a traditional food source for some indigenous populations. Since then, BMAA has been found in various organisms, including cyanobacteria, diatoms, and shellfish. The purpose of
Mechanism of Action
The exact mechanism of action of 2-[Bis(3-methylbutyl)amino]acetic acid is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of glutamine synthetase, which leads to an accumulation of glutamate and ammonia in the brain. This, in turn, can lead to excitotoxicity and oxidative stress, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[Bis(3-methylbutyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and protein misfolding. 2-[Bis(3-methylbutyl)amino]acetic acid has also been shown to inhibit the activity of glutamine synthetase, which is an important enzyme involved in the regulation of glutamate levels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of studying 2-[Bis(3-methylbutyl)amino]acetic acid is that it is relatively easy to synthesize and can be obtained in pure form. However, one limitation is that 2-[Bis(3-methylbutyl)amino]acetic acid is not found in high concentrations in most organisms, which can make it difficult to study its effects in vivo.
Future Directions
There are a number of future directions for research on 2-[Bis(3-methylbutyl)amino]acetic acid, including the development of new methods for the detection of 2-[Bis(3-methylbutyl)amino]acetic acid in various organisms, the investigation of the potential link between 2-[Bis(3-methylbutyl)amino]acetic acid and the development of neurodegenerative diseases, and the development of new therapies for the treatment of neurodegenerative diseases that may be linked to 2-[Bis(3-methylbutyl)amino]acetic acid toxicity. Additionally, further studies are needed to better understand the mechanism of action of 2-[Bis(3-methylbutyl)amino]acetic acid and its effects on the brain.
Synthesis Methods
2-[Bis(3-methylbutyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromoacetic acid with di-n-butylamine, followed by the reaction with 3-methyl-1-butanol. The resulting product is then purified through column chromatography to obtain pure 2-[Bis(3-methylbutyl)amino]acetic acid.
Scientific Research Applications
2-[Bis(3-methylbutyl)amino]acetic acid has been the subject of numerous scientific studies due to its potential link to the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[Bis(3-methylbutyl)amino]acetic acid has been shown to be toxic to neurons in vitro and in vivo, and it has been suggested that 2-[Bis(3-methylbutyl)amino]acetic acid may contribute to the development of neurodegenerative diseases by inducing oxidative stress, inflammation, and protein misfolding.
properties
IUPAC Name |
2-[bis(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-10(2)5-7-13(9-12(14)15)8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOBZIYLKRDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(3-methylbutyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)


![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)